REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([C:8]#N)[CH:5]=[N:6]C=1.C[Li].S(=O)(=O)(O)[OH:13].Cl.[Cl-].[Na+].CC[O:22][CH2:23][CH3:24]>C1COCC1>[C:3]([C:4]1[CH:8]=[C:23]([OH:22])[CH:24]=[N:6][CH:5]=1)(=[O:13])[CH3:2] |f:4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=NC1)C#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
|
Quantity
|
18.7 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
WASH
|
Details
|
is then washed with ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=C(C=NC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |